5-(1-Adamantyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium
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Overview
Description
5-(1-Adamantyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium is a heterocyclic compound featuring a unique adamantyl group attached to a thiazolo-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Adamantyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium typically involves the reaction of adamantyl derivatives with thiazole precursors under specific conditions. One common method involves the use of a one-pot catalyst-free procedure at room temperature, which yields the desired product with high efficiency . The reaction conditions often include the use of solvents like ethanol and the presence of active methylene compounds .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is often emphasized to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
5-(1-Adamantyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used
Properties
Molecular Formula |
C15H20NS2+ |
---|---|
Molecular Weight |
278.5g/mol |
IUPAC Name |
5-(1-adamantyl)-2,3-dihydro-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium |
InChI |
InChI=1S/C15H20NS2/c1-2-17-14-16(1)13(9-18-14)15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,1-8H2/q+1 |
InChI Key |
TXTIDJPQKINVND-UHFFFAOYSA-N |
SMILES |
C1CSC2=[N+]1C(=CS2)C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
C1CSC2=[N+]1C(=CS2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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